N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the Quinoline Core: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its potential as a fluorescent probe for imaging applications in biological systems.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide
Uniqueness
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylquinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17ClN4O2 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-12-17(16-4-2-3-5-18(16)24-13)21(27)23-11-10-19-25-20(26-28-19)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,27) |
InChI Key |
RQGOYIZWNZMJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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